2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride
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Overview
Description
2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5F2NO3S and a molecular weight of 209.17 g/mol It is characterized by the presence of fluorine, methoxy, and sulfonyl fluoride functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-3-methoxypyridine with a sulfonyl fluoride reagent under specific conditions . The reaction conditions often include the use of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the sulfonyl fluoride group.
Scientific Research Applications
2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The presence of the fluorine and sulfonyl fluoride groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxypyridine: Similar structure but lacks the sulfonyl fluoride group.
3-Fluoro-2-methoxypyridine: Different positioning of the fluorine and methoxy groups.
2-Fluoro-3-bromopyridine: Contains a bromine atom instead of a methoxy group.
Uniqueness
2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-fluoro-3-methoxypyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-5-4(13(8,10)11)2-3-9-6(5)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNJWGEDVYFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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